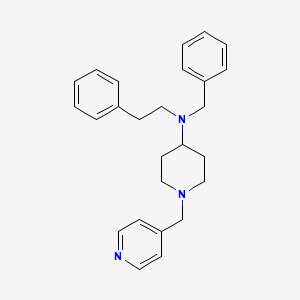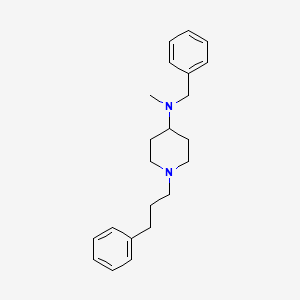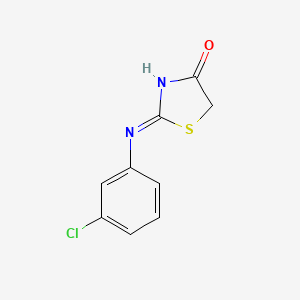methanone](/img/structure/B10886522.png)
[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE: is a piperazine derivative known for its diverse biological and pharmacological activities. Piperazine derivatives are widely studied due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to protected piperazines . Deprotection of these intermediates can be achieved using PhSH, followed by selective intramolecular cyclization .
Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale cyclization reactions and C–H functionalization techniques. Recent advances in photoredox catalysis have enabled efficient C–H arylation of piperazines, providing a scalable method for producing functionalized piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in medicinal chemistry .
Biology and Medicine: This compound has shown promise in biological and medical research due to its anti-inflammatory and anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models .
Industry: In the industrial sector, piperazine derivatives are used in the production of pharmaceuticals, agrochemicals, and polymers. Their versatility and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at histamine H3 and sigma-1 receptors, which are involved in pain and inflammation pathways .
Comparison with Similar Compounds
Piperidine derivatives: These compounds share a similar structure but differ in the nitrogen atom arrangement.
Morpholine derivatives: These are six-membered ring heterocycles with one oxygen atom, used in various pharmaceutical applications.
Uniqueness: 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern and the presence of both cyclohexenyl and phenyl groups. This structural arrangement enhances its biological activity and makes it a valuable compound for further research .
Properties
Molecular Formula |
C18H24N2O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H24N2O/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-3,5-6,9-10,16H,4,7-8,11-15H2 |
InChI Key |
PRKJESMQXVZENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10886440.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
![4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
![4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10886452.png)
![1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10886466.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886478.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)


![9,9-bis[4-(2,4-dinitrophenoxy)phenyl]-9H-fluorene](/img/structure/B10886506.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)

![4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate](/img/structure/B10886534.png)
